Sodium maleate hydrate

Descripción

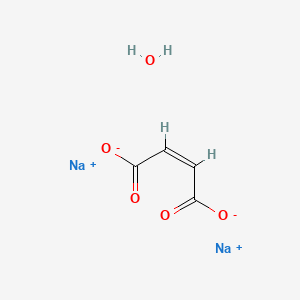

Sodium maleate hydrate (C₄H₂Na₂O₄·xH₂O), also known as dithis compound or sodium toxilate hydrate, is a sodium salt of maleic acid with variable water content. It is characterized by its white crystalline structure and high solubility in water, making it a versatile compound in pharmaceutical formulations, industrial applications, and biochemical research . Its synthesis typically involves the neutralization of maleic acid with sodium hydroxide, followed by hydration. The compound’s stability and ionic nature are critical for its role as a buffering agent and excipient in drug delivery systems.

Propiedades

IUPAC Name |

disodium;(Z)-but-2-enedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNPUGKXELKSHS-GRHBHMESSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424151 | |

| Record name | Sodium maleate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53172-74-0, 25880-69-7 | |

| Record name | 2-Butenedioic acid (Z)-, disodium salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium maleate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 53172-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium maleate hydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form sodium maleate (C4H2Na2O4) and water (H2O). The reaction can be represented as follows:

C4H4O4+2NaOH→C4H2Na2O4+2H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of maleic acid with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction and then cooled to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to maleic acid or other oxidized derivatives.

Reduction: The compound can be reduced to form maleic acid or other reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed:

Oxidation: Maleic acid, fumaric acid.

Reduction: Maleic acid, succinic acid.

Substitution: Various substituted maleates depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Sodium maleate hydrate serves as a reagent in organic synthesis and is utilized as a buffer in chemical reactions. Its role as a chelating agent allows it to bind metal ions, facilitating various transformations such as oxidation and reduction.

Key Reactions :

- Neutralization of maleic acid with sodium hydroxide:

Biology

In biochemical assays, this compound stabilizes enzymes and proteins. Its interaction with plasma proteins through hydrogen bonding suggests potential therapeutic uses.

Case Study :

- A study indicated that this compound may inhibit protease activity, which is crucial for various biological processes. This opens avenues for therapeutic applications targeting protease regulation.

Medicine

Research into this compound's therapeutic properties has been promising. It has been investigated for its potential in drug formulation, particularly as an intermediate in synthesizing pharmaceuticals.

Example :

- The salt-cocrystal hydrate of betrixaban (an anticoagulant) demonstrated improved solubility characteristics compared to its parent salt when combined with this compound .

Polymer Production

This compound is involved in producing polymers and resins. Its chemical properties allow it to act as a cross-linking agent, enhancing the mechanical properties of polymer materials.

Agriculture

In agriculture, this compound can be utilized as a biodegradable component in fertilizers or soil conditioners due to its environmental compatibility.

Mecanismo De Acción

The mechanism of action of sodium maleate hydrate involves its ability to interact with various molecular targets and pathways. In biochemical systems, it can act as a chelating agent, binding to metal ions and stabilizing enzymes and proteins. In chemical reactions, it can participate in various transformations, such as oxidation, reduction, and substitution, by providing a source of maleate ions.

Comparación Con Compuestos Similares

Sodium maleate hydrate shares structural and functional similarities with other maleate salts, hydrates, and sodium-containing compounds. Below is a detailed comparison based on molecular properties, solubility, and applications.

Comparison with Pharmaceutical Maleate Salts

Maleic acid is widely used as a co-former in active pharmaceutical ingredients (APIs) to enhance solubility and bioavailability. Key examples include:

Key Findings :

- This compound’s disodium structure provides higher ionic strength compared to monosodium salts like enalapril maleate, influencing its buffering capacity .

- Cocrystal hydrates (e.g., betrixaban) exhibit reduced solubility due to the common-ion effect, whereas this compound’s solubility remains high across pH ranges .

Comparison with Other Hydrated Salts

Hydration significantly impacts physicochemical properties. Examples include:

Key Findings :

- This compound lacks therapeutic activity, unlike lisinopril or edoxaban, which are APIs .

- Hydration in sodium maleate enhances stability during storage, whereas hydrated APIs may face hydrolysis risks .

Comparison with Sodium Salts

Sodium salts vary widely in reactivity and application:

Key Findings :

Actividad Biológica

Sodium maleate hydrate (C₄H₂Na₂O₄ · xH₂O) is a sodium salt of maleic acid, notable for its various biological activities and applications in scientific research and industry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is typically synthesized through the neutralization of maleic acid with sodium hydroxide in an aqueous solution:

This reaction yields a highly soluble compound that can form stable hydrates, making it suitable for various biochemical applications.

Biological Activities

This compound exhibits several significant biological activities:

- Protease Inhibition : Research indicates that this compound may inhibit protease activity in biological samples. Proteases are crucial for protein turnover and regulation in various physiological processes. This inhibition could have therapeutic implications, particularly in conditions where protease activity is dysregulated.

- Chelating Agent : The compound acts as a chelating agent, binding to metal ions and stabilizing enzymes and proteins. This property is vital in biochemical systems where metal ions play essential roles in enzyme function.

- Biodegradability : As a relatively simple molecule, this compound may be biodegradable. This characteristic opens avenues for its application in environmentally friendly processes, such as biodegradable plastics or green chemistry.

The mechanism of action of this compound involves its interaction with various molecular targets:

- Binding to Plasma Proteins : this compound interacts with plasma proteins through hydrogen bonding, which is essential for transporting molecules and regulating physiological functions.

- Stabilization of Enzymes : By acting as a stabilizing agent, it enhances the stability and activity of enzymes in biochemical assays.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Sodium fumarate | C₄H₄Na₂O₄ | Isomer of sodium maleate; differs in double bond position |

| Potassium maleate | C₄H₄K₂O₅ | Similar salt form; used in different applications |

| Calcium malate | C₈H₈CaO₆ | Involves calcium; used as a dietary supplement |

| Sodium malonate | C₄H₄Na₂O₄ | Similar structure; primarily used in organic synthesis |

This compound's unique hydration state and distinct role in enzymatic reactions differentiate it from these similar compounds.

Case Studies and Research Findings

- Study on Protease Inhibition : A study demonstrated that this compound effectively inhibited specific proteases involved in cancer progression. This finding suggests potential applications in cancer therapeutics where protease modulation is beneficial.

- Biochemical Assays : In various biochemical assays, this compound has been used to stabilize enzymes, improving their activity and reliability in experimental settings. This property makes it valuable for researchers working with sensitive biochemical reactions.

- Environmental Applications : Research into the biodegradability of this compound highlighted its potential use in developing sustainable materials, contributing to green chemistry initiatives aimed at reducing environmental impact.

Análisis De Reacciones Químicas

Industrial Hydration to Malic Acid

Sodium maleate hydrate serves as an intermediate in the catalytic conversion of maleic acid to malic acid under industrial conditions. Key parameters include:

| Parameter | Conditions |

|---|---|

| Catalysts | Sodium (Na⁺) or calcium (Ca²⁺) ions, added as NaOH, Ca(OH)₂, or soluble salts |

| Temperature | 160–220°C (optimal: 180–220°C) |

| Pressure | Autogenous pressure in closed reactors |

| pH | 1.5–3.5 (optimal: 1.5–2.5) |

| Molar Ratio (Na⁺) | 0.2–5.0 (Na⁺/maleic acid) |

| Molar Ratio (Ca²⁺) | 0.1–0.25 (Ca²⁺/maleic acid) |

-

Mechanism : Maleic acid undergoes acid-catalyzed hydration, with Na⁺ or Ca²⁺ enhancing reaction rates and yields by stabilizing intermediates.

-

Yield Optimization :

Enzymatic Hydration to D-Malate

Maleate hydratase enzymes catalyze the stereospecific hydration of sodium maleate to D-malate in biochemical systems:

-

Substrate Specificity : The enzyme hydrates maleate, citraconate (2-methylmaleate), and 2,3-dimethylmaleate, with varying equilibrium constants .

-

Kinetic Parameters :

-

Kₘ for maleate: 0.35 mM

-

Kₘ for citraconate: 0.20 mM

-

Acid-Base Reactions

As a sodium salt of maleic acid, this compound participates in reversible acid-base equilibria:

Neutralization Synthesis :

-

Reverse Reaction : Under acidic conditions (pH < 2), sodium maleate reverts to maleic acid.

Industrial Hydration Pathway

-

Catalyst Activation : Na⁺ or Ca²⁺ ions polarize maleic acid’s carbonyl groups, facilitating nucleophilic water attack.

-

Hydration : Water adds across the double bond, forming malic acid.

-

Byproduct Suppression : Elevated temperatures and optimized pH minimize isomerization to fumaric acid .

Enzymatic Hydration Mechanism

-

Substrate Binding : Maleate binds to the unprotonated enzyme active site.

-

Proton Transfer : A proton is added to the substrate prior to hydroxyl group attachment.

-

Product Release : D-malate dissociates, regenerating the enzyme .

Comparative Analysis of Hydration Routes

| Feature | Industrial Hydration | Enzymatic Hydration |

|---|---|---|

| Catalyst | Inorganic ions (Na⁺, Ca²⁺) | Maleate hydratase enzyme |

| Temperature | 160–220°C | 45°C |

| Stereospecificity | None (racemic mixture) | High (produces D-malate exclusively) |

| Reaction Time | 1–4 hours | Minutes to hours (enzyme-dependent) |

| Environmental Impact | High energy input | Mild conditions, biodegradable |

Q & A

Q. What are the standard laboratory methods for synthesizing sodium maleate hydrate, and how can purity be validated?

this compound is synthesized via neutralization of maleic acid with sodium hydroxide in aqueous solution. The reaction equation is: To ensure purity, researchers should:

- Monitor pH during titration to confirm stoichiometric equivalence.

- Recrystallize the product using water or ethanol-water mixtures.

- Validate purity via HPLC (for organic impurities) or NMR (structural confirmation) .

Q. How does this compound act as a chelating agent in biochemical assays?

The compound binds metal ions (e.g., Fe²⁺, Cu²⁺) through its carboxylate groups, stabilizing enzymes or proteins. Methodological approaches include:

- Spectrophotometry : Measure metal ion concentration changes before/after adding this compound.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- High water solubility : Enables use in aqueous buffers (e.g., 0.1–1 M sodium phosphate, pH 7.5).

- Hydrate stability : Store at 4°C in desiccators to prevent dehydration.

- UV transparency : Suitable for assays requiring low background absorbance (e.g., enzyme kinetics at 280 nm) .

Advanced Research Questions

Q. How can this compound’s protease inhibition be systematically studied?

- Kinetic assays : Use fluorogenic substrates (e.g., casein-FITC) to measure protease activity under varying inhibitor concentrations. Calculate IC₅₀ and inhibition mode (competitive/non-competitive).

- Structural analysis : Co-crystallize the compound with target proteases (e.g., trypsin) for X-ray diffraction to identify binding sites .

Q. What experimental designs address contradictions in its reported biodegradability?

Conflicting data may arise from environmental variables (pH, microbial communities). Strategies include:

- Standardized OECD tests : Conduct aerobic biodegradation in sludge at 20–25°C for 28 days.

- LC-MS monitoring : Track degradation intermediates (e.g., maleic acid) to confirm pathways .

Q. How does this compound compare to sodium fumarate in stabilizing enzymes?

| Property | This compound | Sodium Fumarate |

|---|---|---|

| Solubility (25°C) | 500 g/L | 220 g/L |

| Chelation efficiency | High (bidentate ligand) | Moderate (monodentate) |

| Enzyme compatibility | Stabilizes metalloproteases | Less effective at pH < 7 |

| Experimental validation requires circular dichroism (CD) to assess enzyme secondary structure stability . |

Q. What methodologies optimize this compound’s role in green chemistry?

- Catalytic applications : Test as a co-catalyst in Diels-Alder reactions (e.g., with maleic anhydride).

- Biodegradable polymers : Incorporate into polyesters via polycondensation; analyze thermal stability (TGA) and hydrolytic degradation .

Methodological Notes

- Data analysis : Use ANOVA for comparative studies and Grubbs’ test to identify outliers in biodegradation datasets .

- Instrumentation : Pair ITC with surface plasmon resonance (SPR) for multi-parametric interaction studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.